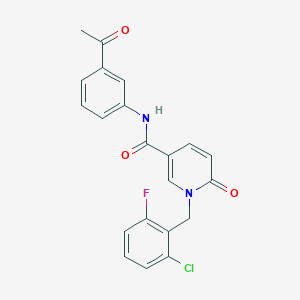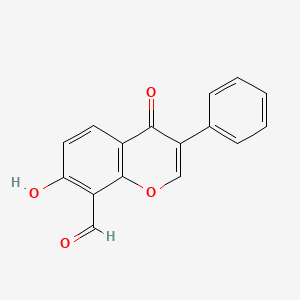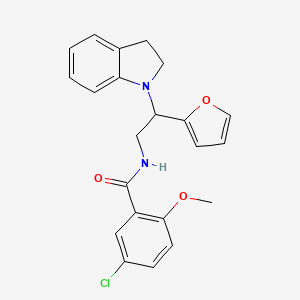![molecular formula C17H21N5O B2654530 2,8,10-trimethyl-N-((tetrahydrofuran-2-yl)methyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine CAS No. 896826-30-5](/img/structure/B2654530.png)
2,8,10-trimethyl-N-((tetrahydrofuran-2-yl)methyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,8,10-trimethyl-N-((tetrahydrofuran-2-yl)methyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine” is a complex organic molecule that contains several functional groups and rings, including a pyridopyrimidine and a tetrahydrofuran ring . Pyridopyrimidines are a group of heterocyclic compounds that have shown therapeutic interest . Tetrahydrofuran is a commonly used solvent in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a pyridopyrimidine moiety, which is a bicyclic structure composed of a pyridine ring fused with a pyrimidine ring . It also contains a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Pyrazolo[1,5-a]pyrimidines have been used as building blocks in the synthesis of various biologically active compounds .Aplicaciones Científicas De Investigación
Synthesis and Tetraheterocyclic System Formation
Research by El-Essawy explored the synthesis of pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines and their use in preparing tetraheterocyclic systems. This study highlights the methodological advancements in creating complex molecular architectures, which are crucial for developing novel compounds with potential therapeutic applications (El-Essawy, 2010).
Antitumor and Antibacterial Applications
Titi and colleagues synthesized pyrazole derivatives, including compounds structurally related to the one of interest, and studied their antitumor, antifungal, and antibacterial activities. This work underscores the importance of such molecules in developing new pharmacophores for combating various diseases (Titi et al., 2020).
Insecticidal and Antimicrobial Potential
Deohate and Palaspagar's research on the synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential showcases the application of similar compounds in agriculture and bacterial infection control (Deohate & Palaspagar, 2020).
Microwave-Assisted Synthesis for Drug Discovery
The work by Ng, Tiekink, and Dolzhenko on the microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidin-4-ones demonstrates an efficient method for producing compounds that may serve as lead structures in drug discovery processes (Ng, Tiekink, & Dolzhenko, 2022).
Ligand-Receptor Interaction Studies
Dionne et al. discussed the synthesis and pharmacological evaluation of pyrrolo and pyrido analogues of a cardiotonic agent, highlighting the role of such compounds in understanding ligand-receptor interactions, which is fundamental for the rational design of new therapeutics (Dionne et al., 1986).
Direcciones Futuras
Propiedades
IUPAC Name |
4,11,13-trimethyl-N-(oxolan-2-ylmethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-10-7-11(2)19-16-15(10)17-20-12(3)8-14(22(17)21-16)18-9-13-5-4-6-23-13/h7-8,13,18H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOHFHNTEACRTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NCC4CCCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,8,10-trimethyl-N-((tetrahydrofuran-2-yl)methyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1-naphthamide](/img/structure/B2654448.png)
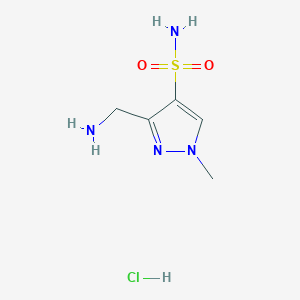
![N1-(2-methoxybenzyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2654452.png)
![N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2654455.png)
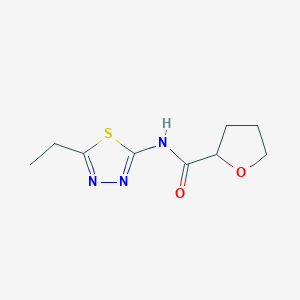
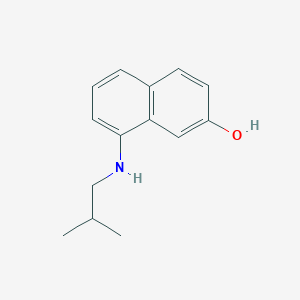
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenylpropanamide hydrochloride](/img/structure/B2654459.png)
![4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid](/img/structure/B2654461.png)

